Methyl 5-(methylamino)thiazole-4-carboxylate
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Overview
Description
Methyl 5-(methylamino)thiazole-4-carboxylate is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many biologically active compounds, including antimicrobial, antifungal, antiviral, and antitumor agents .
Preparation Methods
The synthesis of Methyl 5-(methylamino)thiazole-4-carboxylate typically involves the reaction of thiazole derivatives with methylamine. One common method involves the cyclization of α-acetobutyro-lactone followed by chlorination, hydrolysis, decarboxylation, and diazotization . Industrial production methods may involve similar steps but are optimized for large-scale production.
Chemical Reactions Analysis
Methyl 5-(methylamino)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles such as amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 5-(methylamino)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an antitumor agent.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of Methyl 5-(methylamino)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, altering biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
Methyl 5-(methylamino)thiazole-4-carboxylate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique combination of a methylamino group and a carboxylate ester, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C6H8N2O2S |
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Molecular Weight |
172.21 g/mol |
IUPAC Name |
methyl 5-(methylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C6H8N2O2S/c1-7-5-4(6(9)10-2)8-3-11-5/h3,7H,1-2H3 |
InChI Key |
INQFUFJEKDAJER-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(N=CS1)C(=O)OC |
Origin of Product |
United States |
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